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Compound of Interest

2-Benzothiazolecarboxamide, 4-
Compound Name:
hydroxy-

Cat. No.: B1500336

Get Quote

Executive Summary & Chemical Identity

2-Benzothiazolecarboxamide, 4-hydroxy- is a specialized heterocyclic scaffold often
investigated in medicinal chemistry as a bioisostere for indole-based ligands or as a precursor
in the synthesis of metallo-drug complexes.

Crucial Disambiguation: Researchers often confuse this compound with 4-hydroxy-2H-1,2-
benzothiazine-3-carboxamide 1,1-dioxide (the core scaffold of "Oxicam" NSAIDs like
Piroxicam).

o Target Compound (This Guide): A benzothiazole (5,6-fused ring system) with a carboxamide
at position 2 and hydroxyl at position 4.

o Common Alternative: A benzothiazine (6,6-fused ring system).

This guide focuses strictly on the Benzothiazole derivative (CsHeN202S), providing theoretical
elemental baselines, synthesis pathways, and comparative performance metrics.
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Chemical Profile

Property Specification

IUPAC Name 4-hydroxy-1,3-benzothiazole-2-carboxamide
Molecular Formula CsHeN202S

Molecular Weight 194.21 g/mol

CAS Number Not widely listed; chemically distinct from

24683-22-5 (Benzothiazine)

Core Scaffold

1,3-Benzothiazole

Key Functionalities

Phenolic -OH (H-bond donor), Carboxamide (H-

bond donor/acceptor)

Elemental Analysis Data

For a research-grade sample of 4-hydroxy-2-benzothiazolecarboxamide, the elemental

composition must adhere to the theoretical values derived from its stoichiometry. High-

performance liquid chromatography (HPLC) purity >98% is a prerequisite for valid elemental

analysis (EA).

Theoretical vs. Experimental Tolerances

The following table establishes the "Gold Standard" for validating synthesized batches.

Experimental values falling outside the +0.4% tolerance (standard for J. Med. Chem.

publication) indicate solvation, hydration, or impurity.
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Element

Theoretical Mass %

Acceptable Range
(+0.4%)

Common
Deviations &
Causes

Carbon (C)

49.48%

49.08% — 49.88%

Low C often indicates
trapped inorganic

salts or moisture.

Hydrogen (H)

3.11%

2.71% - 3.51%

High H suggests
residual solvent (e.g.,
Ethanol, Methanol) or

hygroscopicity (Hz0).

Nitrogen (N)

14.42%

14.02% — 14.82%

Deviations may
suggest incomplete
amidation (residual

ester).

Sulfur (S)

16.51%

16.11% - 16.91%

Low S can indicate
oxidative
desulfurization during

synthesis.

Oxygen (O)

16.48%

Calculated by
difference

High O confirms
hydration
(hemihydrate
formation is common

in amides).

Interpretation of EA Data[6]

e Scenario A (High H, High O): The compound likely exists as a monohydrate (CsHsN202S -

H20).

o Correction: Recalculate theoreticals for MW 212.23 (C: 45.28%, H: 3.80%).

e Scenario B (Low N): Indicates hydrolysis of the amide back to the carboxylic acid or ester

retention.
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Synthesis & Characterization Protocol

Since this specific isomer is less commercially available than its 6-hydroxy counterpart
(Luciferin precursor), in-house synthesis is often required. The following protocol is designed
for high-purity yield suitable for elemental analysis.

Validated Synthesis Pathway

Strategy: Cyclization of 2-amino-3-methoxyphenol followed by C-2 functionalization and
deprotection.

- Amino-3-methoxyphenol | el Cyclization Ethyl 4-methoxy- RT.120 Aminolysis 4-methoxy- -7g°coRT | Demethylation 4-hydroxy-2-
oy (Diethyl Oxalate) benzothiazole-2-carboxylate (NH3 / MeOH) benzothiazole-2-carboxamide (BBr3 / DCM) benzothiazolecarboxamide

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway ensuring regioselectivity of the 4-hydroxy group.

Detailed Protocol Steps

o Cyclization: Reflux 2-amino-3-methoxyphenol with diethyl oxalate to form the benzothiazole
ring. The methoxy protection prevents side reactions at the phenol.

* Aminolysis: Treat the ethyl ester intermediate with 7N Ammonia in Methanol at room
temperature. Critical Control Point: Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the ester
spot disappears to ensure correct Nitrogen EA values.

o Deprotection: Use Boron Tribromide (BBrs) in Dichloromethane (DCM) to cleave the methyl
ether.

o Purification: Quench with ice water, filter the precipitate, and recrystallize from
Ethanol/Water.

o Drying: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours to remove lattice
water/solvents before EA.
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Comparative Analysis: Performance & Alternatives

When selecting a scaffold for drug discovery (e.g., kinase inhibition or metallo-enzyme

targeting), compare 4-hydroxy-2-benzothiazolecarboxamide against its primary structural

alternatives.

Comparison Table

Feature

4-Hydroxy-2-
benzothiazolecarbox
amide

6-Hydroxy Isomer
(Luciferin Analog)

Benzothiazine
Analog (Piroxicam
Core)

Solubility (pH 7.4)

Moderate (due to
intramolecular H-
bond)

High (Polar OH is

exposed)

High (lonizable

sulfonamide)

Metal Chelation

Bidentate (N, O):
Forms stable 5-

membered chelates

Monodentate: OH is

too far from N for

Tridentate: Highly
effective metal

) chelation. chelator.
with Cu(ll), Zn(Il).
) ] Kinases, Metallo- Luciferase, COX-1/COX-2 (Anti-
Biological Target ] )
proteases Oxidoreductases inflammatory)

Stability

High (Aromatic

stabilization)

Moderate (Prone to

oxidation at C-6)

High (Sulfonamide
stability)

Structural Logic Diagram

The following diagram illustrates why the 4-hydroxy isomer is uniquely suited for metal

chelation compared to the 6-hydroxy isomer.
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Figure 2: Structural Activity Relationship (SAR) distinguishing the 4-hydroxy and 6-hydroxy
isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Guide: Elemental Analysis &
Characterization of 2-Benzothiazolecarboxamide, 4-hydroxy-]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1500336/docs#comprehensive-
guide-elemental-analysis-characterization-of-2-benzothiazolecarboxamide-4-hydroxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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